7-Amino-1,8-dimethyl-3H-phenoxazin-3-one
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Overview
Description
7-Amino-1,8-dimethyl-3H-phenoxazin-3-one is a phenoxazine derivative known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound exhibits antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
The synthesis of 7-Amino-1,8-dimethyl-3H-phenoxazin-3-one involves several stages of synthetic transformation of phenoxazine scaffolds . The synthetic routes typically include the use of various reagents and conditions to achieve the desired structural modifications. Industrial production methods often involve large-scale reactors and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Amino-1,8-dimethyl-3H-phenoxazin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Amino-1,8-dimethyl-3H-phenoxazin-3-one has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it exhibits antiviral, immunosuppressive, and antiproliferative activities . It is also used in material science for organic light-emitting diodes and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 7-Amino-1,8-dimethyl-3H-phenoxazin-3-one involves its interaction with molecular targets and pathways. It exerts its effects through various biochemical interactions, including binding to specific receptors and enzymes . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
7-Amino-1,8-dimethyl-3H-phenoxazin-3-one is unique among phenoxazine derivatives due to its specific structural modifications and properties . Similar compounds include other phenoxazine derivatives such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one . These compounds share some common properties but differ in their specific applications and effects .
Properties
CAS No. |
92149-10-5 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-amino-1,8-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H12N2O2/c1-7-4-11-12(6-10(7)15)18-13-5-9(17)3-8(2)14(13)16-11/h3-6H,15H2,1-2H3 |
InChI Key |
YMONMAZRFYZLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C2C1=NC3=C(O2)C=C(C(=C3)C)N |
Origin of Product |
United States |
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